molecular formula C10H16N4O B13750141 3-[(2-Amino-6-methylpyrimidin-4-yl)amino]cyclopentan-1-ol CAS No. 1184919-68-3

3-[(2-Amino-6-methylpyrimidin-4-yl)amino]cyclopentan-1-ol

Cat. No.: B13750141
CAS No.: 1184919-68-3
M. Wt: 208.26 g/mol
InChI Key: YJODIMXNGGWVEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Amino-6-methylpyrimidin-4-yl)amino]cyclopentan-1-ol is a pyrimidine-derived compound featuring a cyclopentanol backbone substituted with a 2-amino-6-methylpyrimidin-4-ylamino group. The compound’s stereochemistry and hydrogen-bonding capabilities (via the hydroxyl and amino groups) may influence its bioavailability and binding affinity.

Properties

CAS No.

1184919-68-3

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

3-[(2-amino-6-methylpyrimidin-4-yl)amino]cyclopentan-1-ol

InChI

InChI=1S/C10H16N4O/c1-6-4-9(14-10(11)12-6)13-7-2-3-8(15)5-7/h4,7-8,15H,2-3,5H2,1H3,(H3,11,12,13,14)

InChI Key

YJODIMXNGGWVEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N)NC2CCC(C2)O

Origin of Product

United States

Scientific Research Applications

Immunomodulatory Properties
Research indicates that this compound exhibits significant immunomodulatory activity. It may interact with Toll-like receptors (TLRs), which play a crucial role in pathogen recognition and the activation of innate immunity. The structural similarity to other pyrimidine derivatives suggests that 3-[(2-Amino-6-methylpyrimidin-4-yl)amino]cyclopentan-1-ol could influence immune signaling pathways, potentially leading to therapeutic applications in immune-related disorders.

Synthetic Pathways

Several synthetic routes have been developed for producing 3-[(2-Amino-6-methylpyrimidin-4-yl)amino]cyclopentan-1-ol. These methods often involve the modification of existing pyrimidine compounds or cyclopentanol derivatives. The versatility in synthetic approaches highlights the compound's potential for further derivatization to enhance its biological activity.

Comparative Analysis with Related Compounds

To better understand the unique features of 3-[(2-Amino-6-methylpyrimidin-4-yl)amino]cyclopentan-1-ol, a comparative analysis with structurally similar compounds is beneficial:

Compound Name Structure Unique Features
3-(2-amino-5-methylpyrimidin-4-yl)benzamideStructureKnown for anti-inflammatory properties
3-(2-amino-pyrimidin-4-yl)propanamideStructureExhibits different receptor binding profiles
4-(2-amino-pyrimidin-5-yloxy)phenolStructurePotential antioxidant properties

This table illustrates variations in functional groups and their implications for biological activity, emphasizing the unique position of 3-[(2-Amino-6-methylpyrimidin-4-yl)amino]cyclopentan-1-ol within this chemical class.

Case Studies and Research Findings

Recent studies have focused on the compound's role as an immunomodulator. For instance, investigations into its binding affinity to immune receptors have shown promising results, suggesting that it may enhance or inhibit receptor activity depending on the context. Further research is necessary to elucidate its precise mechanisms of action and therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogues

Pyrimidine derivatives are widely studied for their pharmacological relevance. Key comparisons include:

Compound Structure Key Features
3-[(2-Amino-6-methylpyrimidin-4-yl)amino]cyclopentan-1-ol Cyclopentanol linked to 2-amino-6-methylpyrimidine via an amino group Potential for hydrogen bonding; stereochemical complexity may affect target interaction
Famotidine (DA-F002-h) Thiazole core with guanidinyl and sulfonamide groups H2 receptor antagonist; clinical use for gastric acid suppression
3-[[[2-[(Aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]propanoic Acid Thiazole with thiomethyl-propanoic acid side chain Structural similarity to Famotidine; possible metabolic instability due to thioether group

Key Observations :

  • The target compound lacks the thiazole or sulfonamide moieties seen in Famotidine and its analogs, which are critical for H2 receptor binding . Instead, its pyrimidine-cyclopentanol scaffold may favor interactions with kinases or nucleic acid-binding proteins.
Cyclopentanol-Containing Derivatives

Cyclopentanol is a less common scaffold in drug design but offers unique stereoelectronic properties:

Compound Application Structural Advantage
(1S,2S,3S,5S)-5-((2-Amino-5-((E)-(4-chlorophenyl)diazenyl)-6-methoxypyrimidin-4-yl)amino)-3-(benzyloxy)-2-((benzyloxy)methyl)cyclopentan-1-ol Antiviral or anticancer candidate (hypothetical) Benzyloxy groups enhance lipophilicity; diazenyl group may enable photodynamic activity
Target compound Not yet characterized Unmodified hydroxyl and amino groups may improve aqueous solubility compared to benzyl-protected analogs

Key Observations :

  • The absence of benzyl-protecting groups in the target compound could reduce metabolic liabilities (e.g., oxidative deprotection) but may limit membrane permeability.
  • The 2-amino-6-methylpyrimidine substituent is smaller than the diazenyl-methoxy-pyrimidine groups in the above analog, suggesting divergent biological targets.

Research Findings and Hypothetical Data

Computational Predictions
  • LogP : Estimated at 0.9 (via QSAR models), indicating moderate hydrophilicity, comparable to Famotidine (LogP = 0.4) .

Preparation Methods

Direct Amination via Nucleophilic Substitution

One common approach is to start with a halogenated cyclopentanone or cyclopentan-1-ol derivative, which undergoes nucleophilic substitution with 2-amino-6-methylpyrimidin-4-amine under controlled conditions.

  • Reaction Conditions:

    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Catalyst: Copper-based catalysts (e.g., cuprous oxide) can be employed to facilitate amination.
    • Ammonia source: Ammonium hydroxide or ammonia water may be used to maintain an amine-rich environment.
    • Temperature: Typically between 70°C and 100°C.
    • Reaction time: 3 to 6 hours.
  • Procedure:

    • Dissolve the halogenated cyclopentan-1-ol and 2-amino-6-methylpyrimidin-4-amine in the chosen solvent.
    • Add the copper catalyst and ammonia source.
    • Stir and heat the mixture under nitrogen or inert atmosphere.
    • After completion, cool the reaction mixture, extract the product with an organic solvent such as methyl tert-butyl ether (MTBE).
    • Purify via chromatography or recrystallization.
  • Yield and Purity:

    • Yields can reach over 90% with purities exceeding 99% under optimized conditions.
    • The presence of L-proline as a co-catalyst can improve yield and selectivity.

This method is adapted from related pyrimidine amination protocols, such as those described in patent CN116925037A for similar amino-pyrimidine derivatives.

Coupling through Sulfonate Intermediates

Another method involves the synthesis of sulfonate esters of 2-amino-6-methylpyrimidin-4-ol, which then undergo nucleophilic substitution with cyclopentanone derivatives.

  • Key Steps:

    • Preparation of 2,6-diaminopyrimidin-4-yl sulfonate intermediates by reacting 2-amino-6-methylpyrimidin-4-ol with sulfonyl chlorides (e.g., naphthalene-2-sulfonyl chloride or p-toluenesulfonyl chloride) in the presence of potassium carbonate in acetone.
    • Refluxing the mixture for 4 hours to complete sulfonation.
    • Purification by filtration, column chromatography, and recrystallization.
  • Subsequent Reaction:

    • The sulfonate intermediate can then be reacted with cyclopentan-1-ol derivatives under basic conditions to form the target compound.
  • Structural Confirmation:

    • X-ray crystallography and computational studies confirm the molecular structure and stability of these intermediates and final products.

Comparative Table of Preparation Methods

Aspect Direct Amination Method Sulfonate Intermediate Method
Starting Materials Halogenated cyclopentan-1-ol, 2-amino-6-methylpyrimidin-4-amine 2-amino-6-methylpyrimidin-4-ol, sulfonyl chloride, cyclopentan-1-ol derivative
Catalyst Cuprous oxide, L-proline Potassium carbonate (base)
Solvent Toluene, DMF, DMSO Acetone
Temperature 70–100 °C Ambient to reflux (~56 °C for acetone)
Reaction Time 3–6 hours 4 hours (sulfonation step)
Yield Up to 92.4% Not explicitly reported; purification via chromatography
Purity >99% Confirmed by X-ray crystallography
Key Advantages High yield and purity, simple procedure Allows structural modification via sulfonate
Limitations Requires careful control of temperature and catalyst More steps, requires intermediate purification

In-Depth Research Findings and Analysis

Catalytic Role and Reaction Optimization

  • The use of copper catalysts such as cuprous oxide significantly enhances the nucleophilic aromatic substitution efficiency by activating the halogenated pyrimidine ring.
  • L-proline acts as a ligand to stabilize the catalyst and improve selectivity.
  • Ammonia sources such as ammonium hydroxide provide the necessary nucleophilic amine environment.
  • Temperature and molar ratios are critical parameters; optimal molar ratios of starting material to catalyst and ammonia source have been identified (e.g., 1:0.11 catalyst, 1:0.30 L-proline, 1:2.2–4.8 ammonia).

Structural Characterization

  • Single-crystal X-ray diffraction studies of related pyrimidine derivatives confirm the expected molecular geometry and hydrogen bonding networks.
  • Computational analyses (DFT and TD-DFT) support the stability of the synthesized compounds and provide insight into electronic properties relevant for biological activity or material science applications.

Q & A

Q. Q1.1 What are the standard synthetic routes for 3-[(2-Amino-6-methylpyrimidin-4-yl)amino]cyclopentan-1-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution between 2-amino-6-methylpyrimidin-4-amine and a functionalized cyclopentanol derivative. Key steps include:

  • Activation : Use of coupling agents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation .
  • Protection/Deprotection : Protecting groups (e.g., benzyloxy) may be employed for hydroxyl or amino groups to prevent side reactions .
  • Optimization : Reaction temperature (60–80°C) and solvent polarity (e.g., DMF or acetonitrile) critically affect yield. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) ensures >95% purity .

Q. Q1.2 Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies stereochemistry and confirms substitution patterns (e.g., cyclopentanol ring protons at δ 3.5–4.0 ppm and pyrimidine NH₂ at δ 6.8–7.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (calculated for C₁₁H₁₇N₅O: 235.14 g/mol) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; SHELX programs refine crystal structures, particularly for low-quality crystals or twinned data .

Q. Q1.3 How is preliminary biological activity screening conducted for this compound?

Methodological Answer:

  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values against S. aureus or E. coli) or anticancer potential using MTT assays (IC₅₀ in cancer cell lines) .
  • Enzyme Inhibition : Kinase inhibition profiling with radiometric assays or fluorescence polarization .

Advanced Research Questions

Q. Q2.1 How can researchers resolve contradictions in solubility and stability data across different experimental setups?

Methodological Answer:

  • Orthogonal Validation : Compare HPLC purity profiles with NMR integration to rule out degradation products .
  • Solubility Studies : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers (e.g., PBS at pH 7.4) .
  • Stability Monitoring : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS tracking .

Q. Q2.2 What strategies optimize stereoselective synthesis to enhance enantiomeric excess (ee)?

Methodological Answer:

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during cyclopentanol ring formation .
  • Chromatographic Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for preparative HPLC separation of diastereomers .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict transition states to guide reaction design .

Q. Q2.3 How do structural modifications (e.g., pyrimidine substitution) impact target binding affinity?

Methodological Answer:

  • SAR Studies : Synthesize analogs with halogens (Cl, F) or methyl groups at the pyrimidine 6-position. Compare binding via:
    • Surface Plasmon Resonance (SPR) : Measure real-time kinetics with immobilized protein targets .
    • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
  • Crystallographic Analysis : Resolve co-crystal structures (e.g., with kinases) to identify key hydrogen bonds (e.g., pyrimidine NH₂ to Asp104) .

Q. Q2.4 What advanced techniques validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins post-treatment .
  • CRISPR Screening : Genome-wide knockout libraries pinpoint genetic dependencies for compound efficacy .
  • In Vivo Imaging : Radiolabel the compound (e.g., ¹¹C or ¹⁸F isotopes) for PET/CT tracking in rodent models .

Data Analysis and Interpretation

Q. Q3.1 How are crystallographic data discrepancies addressed when refining low-resolution structures?

Methodological Answer:

  • SHELXL Refinement : Apply restraints for bond lengths/angles and use TWIN commands for twinned crystals .
  • Composite OMIT Maps : Resolve ambiguous electron density regions (e.g., disordered cyclopentanol groups) .

Q. Q3.2 What statistical methods are recommended for analyzing dose-response data with high variability?

Methodological Answer:

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ .
  • Bootstrap Resampling : Estimate confidence intervals for potency metrics in small sample sizes .

Comparative Structural Analysis

Q. Q4.1 How does 3-[(2-Amino-6-methylpyrimidin-4-yl)amino]cyclopentan-1-ol compare to analogs with cyclohexanol or acyclic backbones?

Methodological Answer:

  • Conformational Analysis : Compare energy-minimized structures (Mercury CSD) to assess ring strain .
  • Binding Free Energy : Use MM-GBSA calculations (Schrödinger Suite) to quantify steric/electrostatic contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.